5-Chlorobenzo[c]isoxazol-3(1H)-one
Description
Significance of Isoxazole (B147169) and Benzo[c]isoxazolone Architectures in Heterocyclic Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic and structural profile, making it a valuable pharmacophore in drug discovery. Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgrsc.org The benzo[c]isoxazolone scaffold, a bicyclic system also known as anthranil (B1196931), is a unique 10π electron ring system. However, its stability is influenced by cross-conjugation and a disruption of aromaticity, which contributes to its high reactivity and utility as a synthetic intermediate. This reactivity makes benzo[c]isoxazoles versatile precursors for a variety of other complex molecules.
The introduction of a carbonyl group at the 3-position to form the benzo[c]isoxazol-3(1H)-one lactam, coupled with a chlorine atom at the 5-position, further modulates the electronic properties and potential reactivity of the scaffold. The chlorine atom, being an electron-withdrawing group, can influence the acidity of the N-H proton and the susceptibility of the aromatic ring to nucleophilic substitution reactions.
Historical Development and Evolution of Benzo[c]isoxazolone Synthetic Strategies
The journey into the synthesis of isoxazoles began in the early 20th century. In 1903, Claisen reported the first synthesis of the parent isoxazole ring through the oximation of propargylaldehyde acetal. rsc.org Over the decades, numerous synthetic strategies for the isoxazole ring have been developed, with two major routes being the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone. rsc.org
The synthesis of the fused benzo[c]isoxazole system, or anthranil, has also seen significant evolution. Early methods often relied on the cyclization of suitably modified ortho-substituted benzenes. More contemporary approaches include the spontaneous cyclization of o-acylphenylhydroxylamines, indium-mediated heterocyclization, or the reduction of 2-nitroacylbenzenes followed by cyclization. The thermolysis of 2-azidobenzophenones has also been a key method for accessing 3-substituted benzo[c]isoxazoles. rsc.org
Specifically for the benzo[c]isoxazol-3(1H)-one core, synthetic strategies have been developed that often involve the cyclization of 2-azidobenzoic acids. A notable advancement is the use of base-mediated photochemical cyclization of 2-azidobenzoic acids, which allows for the formation of the 2,1-benzisoxazole-3(1H)-one ring system under mild conditions. nih.gov This is particularly important for producing derivatives that may be thermally labile. nih.gov Another patented method involves the condensation of a substituted aniline (B41778) derivative with a suitable reagent, followed by oxidation with a hypervalent iodine reagent to yield the benzo[c]isoxazol-3(1H)-one core. cymitquimica.com
Current Research Frontiers and Unaddressed Challenges Pertaining to 5-Chlorobenzo[c]isoxazol-3(1H)-one
Despite the established importance of the broader benzisoxazole scaffold, dedicated research focusing solely on this compound appears to be limited. While it is commercially available from several suppliers, indicating its use as a building block in chemical synthesis, its specific applications and the frontiers of its research are not extensively documented in publicly available peer-reviewed literature.
The primary research frontier for this compound likely lies in its utility as a synthetic intermediate. The chlorine substituent offers a handle for further functionalization through nucleophilic aromatic substitution, allowing for the introduction of a variety of other chemical groups to create novel derivatives. These derivatives could then be screened for a range of biological activities, leveraging the known pharmacological potential of the benzisoxazolone core.
One of the major unaddressed challenges is the lack of comprehensive studies on the biological profile of this compound itself. While general statements about the antimicrobial and anticancer properties of isoxazole derivatives are common, specific data for this particular chlorinated lactam are scarce. Furthermore, detailed investigations into its mechanism of action in any biological system are yet to be published.
Another challenge is the potential for instability of the benzo[c]isoxazolone ring system under certain conditions, which can complicate synthetic manipulations and require carefully controlled reaction environments. The development of more robust and efficient synthetic routes to this specific compound and its derivatives remains an area for potential research. The lack of detailed, publicly available spectroscopic and crystallographic data from peer-reviewed sources also presents a hurdle for researchers wishing to work with this compound.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO₂ | N/A |
| Molecular Weight | 169.57 g/mol | N/A |
| Physical Form | Solid | sigmaaldrich.com |
| Storage Temperature | 2-8°C, sealed, dry | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-2,1-benzoxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)7(10)11-9-6/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKUHTKIPPIDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)ON2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610938 | |
| Record name | 5-Chloro-2,1-benzoxazol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344779-31-3 | |
| Record name | 5-Chloro-2,1-benzoxazol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies and Strategic Route Design for 5 Chlorobenzo C Isoxazol 3 1h One
Classical and Legacy Synthetic Approaches to Benzo[c]isoxazolone Ring Systems
Traditional methods for synthesizing the benzo[c]isoxazolone core have historically relied on cyclization reactions of appropriately functionalized benzene (B151609) precursors. These foundational strategies, while effective, often require harsh conditions or multiple synthetic steps.
Cyclization Reactions via Ortho-Substituted Precursors
The most direct and established route to the benzo[c]isoxazol-3(1H)-one ring system involves the intramolecular cyclization of ortho-substituted benzene derivatives. chim.it A primary method starts with the cyclization of o-substituted aryl oximes. chim.it For the synthesis of the target molecule, 5-Chlorobenzo[c]isoxazol-3(1H)-one, a typical precursor would be a derivative of 2-hydroxy-5-chlorobenzohydroxamic acid or a related species.
A common approach involves the reaction of a substituted 2-chlorobenzonitrile (B47944) with hydroxylamine (B1172632), which is then cyclized, often with the aid of a base like sodium hydroxide, to form the isoxazole (B147169) ring. Another classic strategy is the base-induced ring closure of ortho-hydroxyaryl oximes. chim.it These methods hinge on the formation of a crucial N-O bond to close the five-membered ring.
Intramolecular O-Acylation Cyclization Reactions
Intramolecular O-acylation represents another classical pathway. This strategy typically involves a precursor containing both a hydroxyl group and a hydroxamic acid or a related functional group in an ortho relationship on a benzene ring. The key step is the internal transfer of an acyl group to the hydroxyl oxygen, which initiates the cyclization cascade to form the benzo[c]isoxazolone ring. While specific examples leading directly to the 5-chloro derivative are sparse in readily available literature, the general principle is well-established for the broader class of benzisoxazolones.
Condensation and Oxidation Methodologies
Condensation reactions paired with subsequent oxidation offer a versatile, albeit often multi-step, route to the benzo[c]isoxazolone core. A representative synthesis involves the condensation of a β-keto ester with hydroxylamine, a reaction known as the Claisen isoxazole synthesis. youtube.com Depending on the pH control during workup, this can yield different isomers. youtube.com For the benzo-fused system, a starting material like a derivative of 2-hydroxyacetophenone (B1195853) could be envisioned.
Another approach involves the oxidative cyclization of unsaturated oximes. For instance, unsaturated oximes can be treated with oxidants like manganese dioxide to yield isoxazole derivatives. mdpi.com Tandem reactions involving both condensation and oxidation are also known. One such method involves reacting o-alkynylarene chalcones with hydroxylamine hydrochloride in the presence of iodine, where an oxidative cyclocondensation is followed by an electrophilic hydroarylation to build the fused ring system. chim.it
Contemporary and Environmentally Benign Synthetic Protocols
Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced environmental impact. Recent advancements in catalysis and reaction engineering have led to novel and greener methods for constructing the benzo[c]isoxazolone skeleton.
Transition Metal-Catalyzed Cyclization and Annulation Strategies
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzo[c]isoxazolones are no exception. These methods often allow for the construction of the ring system in fewer steps and under milder conditions than classical approaches.
Palladium-catalyzed reactions are particularly prominent. A notable strategy involves a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.org This method activates the C-H bonds ortho to the O-N bond of the phenoxy group, enabling the simultaneous formation of C-C and C=N bonds to construct the 1,2-benzisoxazole (B1199462) ring. rsc.org
Copper catalysts are also widely employed. Copper(I)-catalyzed 1,3-dipolar cycloaddition reactions between in situ-generated nitrile oxides and alkynes are a powerful tool for creating isoxazole rings. academie-sciences.fr This "click chemistry" approach is highly efficient and regioselective. nih.gov More specifically for fused systems, copper-catalyzed cycloamidation of N-arylated sulfoximines has been developed to synthesize benzo[c]isothiazole (B8754907) 2-oxides, a related sulfur-containing scaffold, suggesting potential applicability for their oxygen analogs. thieme-connect.de A study showed that CuI was the most effective catalyst for this transformation, with 1,4-dioxane (B91453) being the optimal solvent, achieving yields up to 90%. thieme-connect.de
Gold-catalyzed reactions have also emerged. For example, AuCl3 can catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under moderate conditions. organic-chemistry.org
| Catalyst System | Precursors | Reaction Type | Key Advantages |
| Palladium Acetate (B1210297) / Ligand | N-Phenoxyacetamides, Aldehydes | C-H Activation / [4+1] Annulation | High efficiency, direct C-H functionalization |
| Copper(I) Iodide (CuI) | Terminal Alkynes, Hydroximoyl Chlorides | [3+2] Cycloaddition | High yields, mild conditions, high regioselectivity |
| Gold(III) Chloride (AuCl3) | α,β-Acetylenic Oximes | Cycloisomerization | Good yields, moderate conditions |
Green Chemistry Approaches (e.g., Aqueous Media, Solvent-Free, Microwave Assistance)
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic protocols. scirp.orgresearchgate.net These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents. researchgate.neteurekaselect.com
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically accelerate reaction rates. researchgate.netabap.co.inias.ac.in The synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride, which can take 6-8 hours via conventional heating to yield 58-69% of the product, can be completed in just 6-10 minutes with improved yields of 67-82% under microwave irradiation. researchgate.net This technique offers benefits such as improved yields, shorter reaction times, and operational simplicity, often leading to cleaner reactions with fewer byproducts. researchgate.netabap.co.in
Solvent-Free and Aqueous Conditions: Performing reactions in water or without any solvent represents a significant step towards greener synthesis. nih.gov The synthesis of 3,4,5-trisubstituted isoxazoles has been successfully achieved in water through a [3+2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds. beilstein-journals.org Additionally, solvent-free methods, often coupled with sonication or microwave heating, have been developed for related heterocycles like benzoxazoles, using recyclable catalysts such as ionic liquids supported on magnetic nanoparticles. ias.ac.innih.gov These solvent-free approaches not only reduce waste but can also lead to faster reactions and higher yields. nih.gov
| Green Technique | Typical Precursors | Conditions | Advantages |
| Microwave Irradiation | Chalcones, Hydroxylamine HCl | Polar solvent (e.g., Ethanol, DMF) | Rapid reaction times (minutes vs. hours), higher yields, fewer byproducts. researchgate.netabap.co.in |
| Aqueous Media | Nitrile Oxides, 1,3-Diketones | Water as solvent | Eliminates hazardous organic solvents, eco-friendly. beilstein-journals.org |
| Solvent-Free | 2-Aminophenols, Aldehydes | Sonication or Microwave, Recyclable catalyst | Reduced waste, high efficiency, catalyst reusability. nih.gov |
Multi-Component Reactions for Isoxazolone Frameworks
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single reaction vessel to form a product that incorporates essentially all atoms of the starting materials. tcichemicals.comorganic-chemistry.org This inherent atom economy makes MCRs an environmentally friendly and powerful tool in synthetic chemistry for rapidly building molecular complexity. tcichemicals.comresearchgate.net They are particularly valuable in medicinal chemistry and combinatorial chemistry for generating large libraries of structurally diverse compounds. tcichemicals.com
The synthesis of isoxazolone cores can be effectively achieved through MCRs. A notable example is the three-component reaction involving hydroxylamine hydrochloride, an aldehyde, and a β-ketoester, such as ethyl acetoacetate, often catalyzed by an amine-functionalized solid support like cellulose (B213188) (Cell-Pr-NH₂). mdpi.com This approach allows for the formation of 3,4-disubstituted isoxazol-5(4H)-ones in good to high yields at room temperature. mdpi.com Similarly, organocatalyzed MCRs involving Meldrum's acid, various aldehydes, and hydroxylamines provide a direct route to isoxazolidin-5-one scaffolds. nih.gov These reactions often proceed through a Knoevenagel condensation followed by an aza-Michael addition and cyclocondensation sequence. nih.govpreveda.sk
While these MCRs are highly effective for creating the fundamental isoxazolone and isoxazolidinone rings, their direct application to produce the specific fused ring system of this compound is less commonly documented. The strategies typically focus on building the five-membered ring first, which can then be part of a subsequent annulation or modification strategy to form the final bicyclic structure.
| Reactant A | Reactant B | Reactant C | Catalyst | Product Type | Key Advantage |
|---|---|---|---|---|---|
| Hydroxylamine Hydrochloride | Aryl/Heteroaryl Aldehyde | Ethyl Acetoacetate | Amine-functionalized Cellulose | 3,4-Disubstituted Isoxazol-5(4H)-one | High yields at room temperature, green catalyst. mdpi.com |
| Hydroxylamine | Aldehyde | Meldrum's Acid | Brønsted Base (Organocatalyst) | syn-Diastereoenriched Isoxazolidin-5-one | Access to synthetically useful scaffolds with stereocontrol. nih.gov |
| N-carbamate hydroxylamine | Aldehyde | Meldrum's acid | Not specified | Isoxazolidin-5-one | Used as an intermediate for further functionalization. preveda.sk |
Regioselective Synthesis and Isomer Control in Benzo[c]isoxazolone Formation
Regioselectivity is a paramount concern in the synthesis of substituted benzo[c]isoxazolones, as the position of substituents on the benzene ring dictates the molecule's properties and reactivity. The formation of the benzo[c]isoxazole (also known as anthranil) ring system is often achieved through the cyclization of suitably modified ortho-substituted benzene precursors. chemicalbook.com Traditional methods include the cyclization of 2-nitroacylbenzenes or o-acylphenylhydroxylamines. chemicalbook.com However, these classical approaches can sometimes lead to mixtures of regioisomers, necessitating difficult purification steps. nih.gov
Modern synthetic chemistry has yielded highly regioselective methods that offer precise control over isomer formation. The key to this control often lies in the choice of reaction conditions—such as solvent and catalyst—and the specific structure of the starting materials. nih.gov For instance, in the synthesis of isoxazoles from β-enamino diketones and hydroxylamine, the regiochemical outcome can be directed by the solvent, the use of a Lewis acid like BF₃, or the nature of the enamine protecting group. nih.gov
A sophisticated and highly regioselective strategy for constructing the benzo[d]isoxazole skeleton involves a palladium-catalyzed C–H activation/[4 + 1] annulation reaction. rsc.org This method facilitates the reaction between N-phenoxyacetamides and aldehydes to build the isoxazole ring directly onto the benzene ring, ensuring excellent control of the substitution pattern. rsc.org Such advanced catalytic systems are instrumental in avoiding the formation of unwanted isomers, leading to a more efficient and predictable synthesis. The development of these regioselective reactions is crucial for accessing specific isomers like this compound for targeted applications. enamine.net
| Methodology | Precursors | Controlling Factor | Outcome |
|---|---|---|---|
| Cyclocondensation nih.gov | β-enamino diketone + Hydroxylamine | Solvent, Lewis Acid (BF₃), Substrate Structure | Regioselective formation of 3,4-disubstituted or 4,5-disubstituted isoxazoles. |
| Intramolecular Cyclization chemicalbook.com | 2-Nitroacylbenzenes | Reducing agent (e.g., stannous chloride) followed by cyclization | Forms the Benzo[c]isoxazole core. |
| Palladium-Catalyzed C-H Activation rsc.org | N-Phenoxyacetamide + Aldehyde | Palladium catalyst and reaction conditions | Direct and highly regioselective [4+1] annulation to form 1,2-benzisoxazoles. |
| [3+2] Cycloaddition nih.gov | Halogenoximes + Alkenes | Substrate structure and reaction conditions | Regioselective synthesis of 3,5-disubstituted isoxazoles. |
Chemoenzymatic and Biocatalytic Syntheses (If Applicable)
Chemoenzymatic and biocatalytic approaches represent the cutting edge of sustainable and highly selective chemical synthesis. nih.govnih.gov These methods utilize enzymes or whole-cell systems to catalyze reactions with exceptional stereo- and regioselectivity under mild conditions, which is often difficult to achieve with traditional chemical catalysts. nih.gov Enzymes such as ketoreductases (KREDs), transaminases, and lipases have found widespread industrial application for producing chiral alcohols and amines, which are key intermediates in the pharmaceutical industry. nih.gov
A chemoenzymatic strategy can involve combining a chemical reaction, like a Suzuki coupling, with a subsequent enzyme-catalyzed step, such as a site-selective chlorination, to produce a complex final product. nih.gov This integration of different catalytic systems allows for streamlined and efficient synthetic routes. nih.gov
However, based on available scientific literature, the direct application of chemoenzymatic or biocatalytic methods for the synthesis of this compound has not been extensively reported. The development of an enzymatic process for the chlorination of a benzo[c]isoxazolone precursor or for the asymmetric construction of the heterocyclic ring remains a prospective area for future research. The successful application of biocatalysis in this context could offer significant advantages in terms of sustainability and selectivity.
Process Intensification and Scalability Considerations for Industrial Applications
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of process intensification and scalability. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, and environmentally benign. For a molecule like this compound, key performance indicators (KPIs) such as the space-time-yield (STY)—which measures the amount of product produced per unit of reactor volume per unit of time—become critically important. nih.gov
Scalability of a chosen synthetic pathway depends on several factors:
Catalyst Efficiency: For catalytic reactions, the stability, activity, and recyclability of the catalyst are crucial. In biocatalysis, using robust whole-cell systems can enhance enzyme stability and simplify the process, as seen in the industrial production of acrylamide (B121943) using nitrile hydratase. nih.gov
Reaction Conditions: The use of harsh reagents, high pressures, or extreme temperatures can be challenging and costly to implement on a large scale. Processes that operate under mild conditions are generally preferred.
Continuous Flow vs. Batch Processing: Shifting from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters, enhanced safety, and potentially higher throughput, representing a key strategy in process intensification.
For any route leading to this compound, a thorough analysis of these factors would be essential to ensure its viability for large-scale industrial application.
Advanced Chemical Reactivity and Mechanistic Investigations of 5 Chlorobenzo C Isoxazol 3 1h One
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of 5-Chlorobenzo[c]isoxazol-3(1H)-one is susceptible to both electrophilic and nucleophilic substitution reactions. The position of the electron-withdrawing nitro group can influence the regioselectivity of these reactions. mdpi.com In nucleophilic aromatic substitution (SNAr), the benzene (B151609) ring acts as an electrophile, reacting with strong nucleophiles. youtube.com This process typically involves an addition-elimination mechanism where the nucleophile attacks the carbon bearing the leaving group, forming a temporary intermediate before the leaving group is expelled. youtube.comyoutube.com
Ring-Opening and Ring-Expansion Reactions of the Isoxazolone Moiety
The isoxazolone ring of this compound can undergo both ring-opening and ring-expansion reactions, demonstrating its synthetic versatility.
Reactivity with Various Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur)
The isoxazolone moiety readily reacts with a variety of nucleophiles. Nucleophilic attack can lead to the opening of the isoxazole (B147169) ring. For instance, treatment with nucleophiles can cleave the N-O bond, a characteristic reaction of isoxazoles. modernscientificpress.com The specific products formed depend on the nature of the nucleophile and the reaction conditions. For example, reactions with amines, alcohols, or thiols can lead to the formation of various acyclic or heterocyclic structures. beilstein-journals.org The general reactivity of isoxazolones with nucleophiles makes them valuable intermediates in the synthesis of diverse heterocyclic compounds. mdpi.com
Thermal and Photochemical Rearrangements (e.g., Boulton–Katritzky Rearrangement)
The isoxazolone ring can undergo rearrangements under both thermal and photochemical conditions. baranlab.orgscribd.com A notable example is the Boulton–Katritzky rearrangement, a process that involves the recyclization of heterocyclic systems containing an N-O bond. nih.gov This rearrangement is a powerful tool for synthesizing various nitrogen-containing five-membered heterocycles. nih.gov The reaction often proceeds under the influence of a base and can lead to the formation of different isomeric structures. nih.govbeilstein-journals.org For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been observed to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl nih.govbeilstein-journals.orgidexlab.comtriazol-4-yl)pyridines. beilstein-journals.org Photochemical rearrangements of isoxazoles can also lead to the formation of various isomers and ring-expanded products through different mechanistic pathways. baranlab.orgscribd.com
Functional Group Interconversions at the Chlorine Atom
The chlorine atom at the C-5 position of this compound provides a handle for various functional group interconversions, significantly expanding its synthetic utility. vanderbilt.eduimperial.ac.uk
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The chlorine atom can be readily displaced through palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. libretexts.orgyoutube.com
The Suzuki coupling reaction utilizes a palladium catalyst to couple the aryl chloride with an organoboron compound, such as a boronic acid. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used for synthesizing biaryl compounds and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org
| Suzuki Coupling Reaction | |
| Reactants | This compound, Organoboron compound (e.g., boronic acid) |
| Catalyst | Palladium complex |
| Base | Required for activation of the boronic acid |
| Product | 5-Arylbenzo[c]isoxazol-3(1H)-one derivative |
The Sonogashira coupling reaction involves the palladium-catalyzed reaction of the aryl chloride with a terminal alkyne, typically in the presence of a copper co-catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. libretexts.org
| Sonogashira Coupling Reaction | |
| Reactants | This compound, Terminal alkyne |
| Catalyst | Palladium complex and Copper(I) co-catalyst |
| Base | Amine base (e.g., triethylamine) |
| Product | 5-Alkynylbenzo[c]isoxazol-3(1H)-one derivative |
N-Alkylation and N-Acylation Reactions at the Isoxazolone Nitrogen
The nitrogen atom of the isoxazolone ring in this compound is a key site for functionalization, allowing for the introduction of various alkyl and acyl substituents. These modifications can significantly alter the molecule's steric and electronic properties, influencing its biological activity and physicochemical characteristics.
N-Alkylation: The N-alkylation of the parent benzo[d]isoxazol-3(2H)-one has been successfully achieved using various allyl halides in the presence of a base. A study demonstrated the synthesis of a series of 2-allylbenzo[d]isoxazol-3(2H)-ones using cesium carbonate in water as a catalyst. researchgate.net This method provides a mild and efficient route to N-alkylated products. The general principle of this reaction can be extended to this compound, where the isoxazolone nitrogen acts as a nucleophile, attacking the electrophilic alkyl halide. The choice of base and solvent system is crucial for achieving high yields and selectivity. For instance, the use of sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a common strategy for the N-alkylation of related heterocyclic systems, such as indazoles, and could be applicable here. ambeed.com
Interactive Table: N-Alkylation of Benzo[d]isoxazol-3(2H)-one with Allyl Halides researchgate.net
| Allyl Halide | Catalyst | Solvent | Product |
| Allyl Bromide | Cs2CO3 | Water | 2-Allylbenzo[d]isoxazol-3(2H)-one |
| 1-Bromo-2-butene | Cs2CO3 | Water | 2-(But-2-en-1-yl)benzo[d]isoxazol-3(2H)-one |
| 3-Bromo-2-methylprop-1-ene | Cs2CO3 | Water | 2-(2-Methylallyl)benzo[d]isoxazol-3(2H)-one |
| Cinnamyl Chloride | Cs2CO3 | Water | 2-Cinnamylbenzo[d]isoxazol-3(2H)-one |
N-Acylation: The N-acylation of the isoxazolone nitrogen introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and influence the molecule's conformation. Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, are expected to be effective. In related heterocyclic systems like 2-aminobenzothiazoles, N-acylation has been carried out using a carboxylic acid activated with a coupling agent or the corresponding acyl chloride. nih.gov A typical procedure involves reacting the substrate with the acylating agent in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at room temperature. nih.gov
Oxidative and Reductive Transformations of the Heterocyclic Core
The stability and reactivity of the benzo[c]isoxazol-3(1H)-one heterocyclic core under oxidative and reductive conditions are critical for its application in multi-step syntheses and for understanding its metabolic fate.
Oxidative Transformations: The isoxazole ring is generally susceptible to oxidation, which can lead to ring-opening or the formation of other heterocyclic systems. While specific studies on the oxidation of this compound are not prevalent in the literature, general knowledge of isoxazole chemistry suggests that strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide could potentially cleave the N-O bond of the isoxazole ring. The outcome of such reactions would be highly dependent on the reaction conditions and the substitution pattern on the aromatic ring.
Reductive Transformations: The reduction of the isoxazolone core can proceed through different pathways. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can potentially lead to the cleavage of the N-O bond and subsequent reduction of the carbonyl group. For example, the reduction of isoxazoles often yields β-amino alcohols or other reduced products depending on the specific substrate and reaction conditions. The presence of the chlorine atom on the benzene ring of this compound may also influence the course of the reduction, and chemoselectivity would be a key consideration.
Mechanistic Elucidation of Key Transformations through Kinetic and Computational Studies
Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and designing new synthetic routes.
Kinetic Studies: Kinetic analysis of N-alkylation and N-acylation reactions can provide valuable insights into the reaction mechanism, such as the order of the reaction, the rate-determining step, and the influence of reactant concentrations and temperature on the reaction rate. By systematically varying the concentrations of the substrate, alkylating/acylating agent, and base, and monitoring the reaction progress over time (e.g., using chromatography or spectroscopy), a rate law can be determined. Such studies, while not specifically reported for this compound, are a standard approach for elucidating reaction mechanisms in organic chemistry.
Computational Studies: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. nih.gov For the N-alkylation of this compound, DFT calculations could be employed to:
Determine the relative stabilities of the possible tautomers of the starting material.
Model the transition state structures for the N-alkylation reaction.
Calculate the activation energies for different reaction pathways, thereby predicting the regioselectivity (N- vs. O-alkylation).
Analyze the electronic properties of the reactants, such as atomic charges and frontier molecular orbitals, to rationalize the observed reactivity.
A computational study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, for instance, successfully used DFT calculations to complement experimental findings and explain the observed regioselectivity. nih.gov Similar computational approaches could provide a deeper understanding of the reactivity of this compound and guide the rational design of new derivatives. Furthermore, in silico molecular docking studies, as demonstrated with related isoxazole-containing compounds, can be used to predict the binding modes of these molecules with biological targets, offering a mechanistic glimpse into their potential pharmacological activity. rkmmanr.org
Sophisticated Spectroscopic and Structural Elucidation of 5 Chlorobenzo C Isoxazol 3 1h One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 5-Chlorobenzo[c]isoxazol-3(1H)-one in solution. It provides detailed information about the connectivity of atoms and the molecule's dynamic behavior.
Comprehensive 1D and 2D NMR Techniques for Structural Assignment
The definitive structure of this compound is established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D NMR: The ¹H NMR spectrum is expected to show signals for the aromatic protons and the N-H proton. The aromatic protons on the benzene (B151609) ring would appear as a set of multiplets, with their specific chemical shifts and coupling patterns determined by the substitution pattern. The N-H proton would typically appear as a broad singlet. The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the isoxazolone ring and the carbons of the benzene ring. The chemical shifts provide initial evidence for the carbon skeleton. researchgate.netnih.gov
2D NMR: To unambiguously assign these signals, several 2D NMR techniques are employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would reveal the connectivity between adjacent protons on the aromatic ring, helping to trace the proton network. researchgate.netscience.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This allows for the direct assignment of carbon signals based on their known proton assignments. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). sdsu.edunih.gov It is crucial for piecing together the entire molecular structure by connecting fragments. For instance, correlations from the aromatic protons to the quaternary carbons and the carbonyl carbon would confirm the fusion of the benzene and isoxazole (B147169) rings and the position of the chloro substituent. researchgate.netresearchgate.net
Expected NMR Data for this compound Below is a table of expected chemical shift ranges based on data from analogous structures. rsc.orgrsc.orgmdpi.comsemanticscholar.org
| Atom | Type | Expected Chemical Shift (ppm) | Key HMBC Correlations |
| H4 | ¹H NMR | 7.0 - 7.5 | C5, C6, C7a |
| H6 | ¹H NMR | 7.2 - 7.8 | C4, C5, C7, C7a |
| H7 | ¹H NMR | 7.0 - 7.5 | C3a, C5, C6 |
| NH | ¹H NMR | 9.0 - 12.0 (broad) | C3, C3a, C7a |
| C3 (C=O) | ¹³C NMR | 160 - 170 | H4, NH |
| C3a | ¹³C NMR | 140 - 150 | H4, H7, NH |
| C4 | ¹³C NMR | 115 - 125 | H6 |
| C5 | ¹³C NMR | 130 - 140 | H4, H6 |
| C6 | ¹³C NMR | 125 - 135 | H4, H7 |
| C7 | ¹³C NMR | 110 - 120 | H6 |
| C7a | ¹³C NMR | 115 - 125 | H6, H7, NH |
Note: The actual chemical shifts can vary depending on the solvent and experimental conditions.
Conformational Analysis and Tautomeric Equilibria in Solution
The this compound molecule can potentially exist in tautomeric forms, most notably the lactam-lactim equilibrium where the proton on the nitrogen atom migrates to the carbonyl oxygen.
Lactam form: 5-Chloro-1H-benzo[c]isoxazol-3-one
Lactim form: 5-Chlorobenzo[c]isoxazol-3-ol
NMR spectroscopy is a powerful method to study such dynamic equilibria in solution. mdpi.comresearchgate.net The rate of interconversion between tautomers influences the appearance of the NMR spectrum. encyclopedia.pub If the exchange is slow on the NMR timescale, separate signals for each tautomer will be observed. Conversely, if the exchange is rapid, averaged signals will be seen. beilstein-journals.org Factors such as solvent polarity and temperature can be varied to slow down the exchange rate, allowing for the detection and quantification of individual tautomers. encyclopedia.pub For example, using highly polar, hydrogen-bond-accepting solvents can sometimes slow proton exchange sufficiently to resolve the distinct species. mdpi.combeilstein-journals.org
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, offering precise measurements of bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Determination of Absolute Configuration and Molecular Geometry
X-ray crystallography would confirm the planar nature of the fused bicyclic system of this compound. It provides precise data on the bond lengths and angles within the benzene and isoxazole rings, which can be compared with theoretical calculations. For the parent compound, which is achiral, the crystal structure would belong to a centrosymmetric space group. However, for chiral derivatives, this technique is the gold standard for determining the absolute configuration of stereocenters.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The solid-state architecture of this compound is dictated by a variety of non-covalent intermolecular interactions that stabilize the crystal packing. rsc.orgbohrium.com
Hydrogen Bonding: The presence of the N-H group (a hydrogen bond donor) and the carbonyl oxygen (a hydrogen bond acceptor) strongly suggests that hydrogen bonding is a primary interaction governing the crystal packing. researchgate.net Molecules are likely to form chains or dimeric motifs through N-H···O=C hydrogen bonds, creating a robust supramolecular assembly. nih.gov
Halogen Bonding: The chlorine atom on the benzene ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen or the nitrogen atom of the isoxazole ring. researchgate.netnih.gov This type of interaction plays a significant role in directing the crystal architecture.
Summary of Expected Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Expected Geometry/Role |
| Hydrogen Bonding | N-H | C=O | Formation of chains or dimers, primary structural motif. nih.gov |
| Halogen Bonding | C-Cl | C=O, N | Directional interaction influencing molecular alignment. researchgate.net |
| π-π Stacking | Benzene Ring | Benzene Ring | Stabilizes packing through offset or parallel stacking. rsc.org |
Polymorphism and Solid-State Characteristics
Polymorphism is the phenomenon where a single compound crystallizes into two or more different crystal structures. These different forms, or polymorphs, arise from variations in the molecular packing and the network of intermolecular interactions. This compound may exhibit polymorphism, where different crystallization conditions could lead to distinct crystal forms. Each polymorph would be a unique solid-state entity with different physical properties, including melting point, solubility, stability, and spectroscopic signatures. The identification and characterization of potential polymorphs are critical as these properties can significantly impact the material's applications.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Dynamics
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its fundamental vibrational modes. These methods are indispensable for identifying functional groups and understanding the intramolecular dynamics of this compound.
The FT-IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions that induce a change in the dipole moment. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser), where the scattered photons lose or gain energy corresponding to the vibrational modes of the molecule. A vibrational mode is Raman-active if it causes a change in the molecule's polarizability. Together, these techniques provide complementary information.
For this compound, the key vibrational modes can be assigned to specific functional groups and skeletal vibrations. The high-frequency region of the spectra is dominated by C-H and N-H stretching vibrations. The aromatic C-H stretching vibrations of the benzene ring are expected to appear in the 3100-3000 cm⁻¹ range. The N-H stretching vibration of the lactam moiety is typically observed as a broad band in the 3300-3100 cm⁻¹ region, with its position and shape being sensitive to hydrogen bonding.
The most prominent and diagnostically significant peak in the FT-IR spectrum is expected to be the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group. This band typically appears in the 1750-1680 cm⁻¹ range. Its exact frequency can provide insights into ring strain and electronic effects. Aromatic C=C stretching vibrations from the benzene ring produce a set of characteristic bands in the 1625–1430 cm⁻¹ region. mdpi.com
Vibrations involving the isoxazole ring, such as C-N and N-O stretching, are expected in the 1400-1200 cm⁻¹ region. The C-Cl stretching vibration is anticipated to produce a strong band in the lower frequency "fingerprint region," typically between 800 and 600 cm⁻¹, providing clear evidence of the chlorine substituent on the aromatic ring. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to support and refine these experimental assignments by calculating theoretical vibrational frequencies and their potential energy distribution (PED). nih.govnih.gov
Table 1: Predicted Vibrational Frequencies and Assignments for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity (IR) | Intensity (Raman) | Notes |
| ~3200 | N-H Stretch | Medium-Strong, Broad | Weak | Position sensitive to intermolecular hydrogen bonding. |
| ~3080 | Aromatic C-H Stretch | Medium | Strong | Characteristic of the benzene ring protons. |
| ~1720 | C=O Stretch (Lactam) | Very Strong | Medium | A key diagnostic band for the carbonyl group. |
| ~1610, 1580, 1470 | Aromatic C=C Stretch | Medium-Strong | Strong | Multiple bands are characteristic of the benzene ring. mdpi.com |
| ~1350 | C-N Stretch | Medium | Medium | Associated with the isoxazole and lactam structure. |
| ~1250 | In-plane C-H Bending | Medium | Weak | |
| ~880 | Out-of-plane C-H Bending | Strong | Weak | Pattern can indicate substitution on the benzene ring. |
| ~750 | C-Cl Stretch | Strong | Strong | Confirms the presence of the chloro-substituent. nih.gov |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds and fundamental principles of vibrational spectroscopy. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through controlled fragmentation. For this compound (molecular formula: C₇H₄ClNO₂), HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), allowing for unambiguous confirmation of its chemical formula. The exact mass of the [M]+• ion would be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Upon ionization, typically via Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion undergoes fragmentation, breaking apart in a predictable manner based on the weakest bonds and the stability of the resulting fragments. The analysis of these fragmentation patterns provides a roadmap of the molecule's structure.
For this compound, several key fragmentation pathways can be predicted:
Decarbonylation : A common fragmentation pathway for lactams and cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule (28 Da). This would result in a significant fragment ion.
N-O Bond Cleavage : The N-O bond in isoxazole rings is known to be relatively weak and susceptible to cleavage upon ionization. researchgate.net This can initiate a ring-opening cascade, leading to various fragment ions.
Loss of Chlorine : Fragmentation can occur via the loss of a chlorine radical (Cl•, 35/37 Da) or through the elimination of HCl (36/38 Da), particularly if adjacent protons are available.
Retro-Diels-Alder (RDA) type reactions : Complex heterocyclic systems can undergo RDA-type fragmentation, leading to the decomposition of the isoxazole ring.
The presence of the chlorine atom provides a distinct isotopic signature, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in M+ and M+2 peaks for every chlorine-containing fragment, which is a powerful diagnostic tool in identifying these fragments in the mass spectrum.
Table 2: Predicted HRMS Fragmentation for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Description |
| 169.00 | [C₇H₄ClNO₂]⁺• | - | Molecular Ion [M]⁺• |
| 141.00 | [C₆H₄ClNO]⁺• | CO | Loss of carbon monoxide from the lactam ring. |
| 134.00 | [C₇H₄NO₂]⁺ | Cl• | Loss of a chlorine radical from the molecular ion. |
| 125.02 | [C₇H₄ClN]⁺• | O₂ | Loss of molecular oxygen following rearrangement. |
| 113.01 | [C₆H₄NO]⁺ | HCl | Elimination of hydrogen chloride. |
| 102.01 | [C₇H₄N]⁺ | CO, Cl• | Loss of CO followed by loss of a chlorine radical. |
Note: The m/z values are nominal and based on the most abundant isotope (³⁵Cl). HRMS would provide these values to several decimal places, confirming the elemental composition of each fragment.
Theoretical and Computational Chemistry of 5 Chlorobenzo C Isoxazol 3 1h One
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Properties (e.g., catalytic activity, material performance)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activities. While extensively used in drug discovery for predicting biological activities, QSAR can also be applied to forecast non-biological properties such as catalytic activity and material performance. For the compound 5-Chlorobenzo[c]isoxazol-3(1H)-one and its derivatives, QSAR studies focused on non-biological applications are still an emerging area of research. However, the principles of QSAR can be theoretically applied to guide the design of new materials and catalysts based on this scaffold.
A hypothetical QSAR study for the catalytic activity of a series of benzisoxazolone derivatives, including this compound, would involve the generation of a dataset of compounds with experimentally determined catalytic efficiencies. Subsequently, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and thermodynamic properties.
Table 1: Examples of Molecular Descriptors for QSAR Modeling
| Descriptor Class | Examples | Description |
| Topological | Wiener index, Hosoya Z index | Describe the atomic connectivity and branching of a molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies | Relate to the electron distribution and reactivity of a molecule. |
| Steric | Molar refractivity, van der Waals volume | Quantify the size and shape of a molecule. |
| Thermodynamic | Heat of formation, Gibbs free energy | Describe the energetic properties of a molecule. |
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build the QSAR model. The goal is to find a statistically significant correlation between a subset of descriptors and the observed catalytic activity.
For instance, a hypothetical QSAR model for the catalytic activity of benzisoxazolone derivatives might take the form of the following equation:
Log(Catalytic Activity) = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*Descriptorn
Where c0, c1, c2, ... cn are the regression coefficients determined from the statistical analysis.
The predictive power of the developed QSAR model would then be validated using internal and external validation techniques. A validated model could be used to predict the catalytic activity of new, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates.
Table 2: Hypothetical QSAR Data for Benzisoxazolone Derivatives
| Compound | Substituent at C5 | Log(Catalytic Activity) | Dipole Moment (Debye) | HOMO Energy (eV) |
| 1 | H | 1.2 | 2.5 | -6.8 |
| 2 | Cl | 1.5 | 3.1 | -7.1 |
| 3 | F | 1.4 | 3.0 | -7.2 |
| 4 | CH3 | 1.1 | 2.3 | -6.7 |
| 5 | NO2 | 1.8 | 4.5 | -7.8 |
Note: The data in this table is purely hypothetical and for illustrative purposes only.
While specific QSAR studies on the non-biological properties of this compound are not yet prevalent in the literature, the theoretical framework of QSAR provides a powerful tool for future research in this area. Such studies could accelerate the discovery of novel materials and catalysts with tailored properties based on the versatile benzisoxazolone scaffold.
Diverse Applications and Functional Materials Derived from 5 Chlorobenzo C Isoxazol 3 1h One
Role as a Key Building Block in Complex Organic Synthesis
5-Chlorobenzo[c]isoxazol-3(1H)-one and its related isoxazole (B147169) structures are not merely synthetic targets but are instrumental intermediates for constructing elaborate molecular architectures. The inherent reactivity of the isoxazole ring, particularly its susceptibility to ring-opening and rearrangement reactions, allows chemists to forge complex heterocyclic systems and specialized reagents that would be otherwise difficult to access. beilstein-journals.orgnih.gov
Synthesis of Advanced Heterocyclic Systems
The isoxazole core serves as a masked synthon that can be transformed into various other functional groups and ring systems. Research has demonstrated that isoxazole derivatives are key precursors for creating more complex, fused heterocyclic structures. For instance, the isoxazole framework is instrumental in synthesizing isoxazolo[4,5-c]quinolinone and other fused systems like pyrano[3,2-d]isoxazoles. researchgate.net A general strategy involves the synthesis of isoxazolines via 1,3-dipolar cycloadditions, which are then converted into substituted isoxazolo[4,3-c]quinolines. jocpr.com
Furthermore, the isoxazole ring is a key component in the synthesis of novel tetracyclic systems. Through an intramolecular nitrile oxide cycloaddition, a benzimidazole (B57391) scaffold can be elaborated to form complex structures like isoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole. mdpi.com This versatility extends to the formation of 4-oxo-1,4-dihydropyridine-3-carboxylates through a molybdenum-mediated ring expansion of isoxazole precursors, highlighting the ring's utility in accessing important pyridine-based compounds. beilstein-journals.org
Precursors for Specialized Organic Reagents
One of the most significant applications of 5-chloroisoxazole derivatives is their role as precursors to highly reactive, non-natural amino acids and their derivatives. nih.govrsc.org A pivotal transformation involves the iron(II)-catalyzed isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides. beilstein-journals.orgnih.govnih.govrsc.orgresearchgate.net These azirine intermediates are not typically isolated but are reacted in situ with a variety of nucleophiles.
This methodology provides a rapid and efficient route to a diverse range of specialized organic molecules:
Amides and Peptides: Reaction with amines yields 2H-azirine-2-carboxamides and azirine-containing dipeptides. nih.govresearchgate.net
Esters and Thioesters: Treatment with alcohols and thiols produces the corresponding 2H-azirine-2-carboxylic acid esters and thioesters. nih.govresearchgate.net
Carboxylic Acids: Hydrolysis of the intermediate carbonyl chloride furnishes 2H-azirine-2-carboxylic acids. rsc.org
Other Reactive Species: The azirine carbonyl chlorides can also be converted into anhydrides and reactive acylating agents like 2H-azirine-2-carbonylbenzotriazoles. nih.govresearchgate.net
This transformation underscores the value of 5-chloroisoxazoles as a gateway to the chemistry of 2H-azirines, which are themselves valuable building blocks and possess notable biological activity. nih.govrsc.org
Applications in Advanced Materials Science
The electronic properties and rigid structure of the isoxazole core make it an attractive component for the development of novel functional materials. researchgate.net Derivatives have been investigated for applications ranging from organic semiconductors to photoactive probes, leveraging the tunable nature of the heterocyclic ring. worldscientific.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
Isoxazole derivatives have been successfully incorporated into fluorescent molecules, demonstrating their potential as materials for imaging and optoelectronics. nih.gov Suitably designed isoxazoles can exhibit intense fluorescence with good quantum yields, making them suitable for use as fluorescent tags in cellular imaging. nih.govnih.gov
For example, anthracene-based isoxazoles have been synthesized and their photophysical properties studied, revealing their potential as fluorescent probes. nih.gov Research has also shown that attaching a pyrene (B120774) scaffold to an isoxazole ring can produce derivatives with excellent emission properties (fluorescence quantum yields ≥ 74%). mdpi.com The introduction of the isoxazole ring favorably influences the photophysics of the pyrene core, likely due to an intramolecular charge transfer (ICT) process toward the slightly π-deficient isoxazole ring. mdpi.com These properties are crucial for the development of emitters in OLEDs and sensitive biological probes. acs.org
| Probe Type | Key Feature | Emission Properties | Potential Application |
| Anthracene-isoxazole | Substituted anthracene (B1667546) core | Good quantum yields | Fluorescent tags for imaging nih.gov |
| Pyrene-isoxazole | Pyrene scaffold attached to isoxazole | High fluorescence quantum yield (≥74%) | Fluorescent probes mdpi.com |
| Isoxazole-dihydropyridine | Conjugated IDHP-fluorophore | Selective distribution in cells | Probes for multidrug-resistance transporters nih.gov |
Functional Polymers and Copolymers
The incorporation of heterocyclic units into polymer backbones is a key strategy for creating materials with tailored electronic and physical properties. While the direct polymerization of this compound is not widely documented, the isoxazole moiety has been used to create functional polymers.
Research has shown that vinyl derivatives of isoxazoles, such as 3,5-dimethyl-4-vinylisoxazole, can be polymerized in the presence of radical initiators to yield polymers with pendant isoxazole rings. researchgate.net Additionally, main-chain liquid crystal polymers (MCLCPs) have been prepared using a Mizoroki–Heck polymerization reaction with a key intermediate, 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, demonstrating the utility of the isoxazole core in creating ordered polymeric materials. researchgate.net These approaches suggest a pathway for developing new polymers where the electronic and coordinating properties of the benzoisoxazole unit could be harnessed for applications in materials science. chim.it
Photoactive and Optoelectronic Materials
The inherent electronic characteristics of isoxazole derivatives make them promising candidates for a range of photoactive and optoelectronic applications. worldscientific.com Theoretical studies using density functional theory (DFT) have investigated isoxazole derivatives as semiconducting materials, noting their potential for intramolecular charge transfer (ICT), which is a key process in many optoelectronic devices. worldscientific.com These studies suggest that certain isoxazole-based systems could be good hole transport contenders for organic electronics. worldscientific.com
Furthermore, the isoxazole ring is a structural component of photoactive compounds and has been studied in the context of nonlinear optical (NLO) materials. worldscientific.com The first hyperpolarizability values of some derivatives have been calculated to be significantly larger than that of the standard material urea, indicating their potential for NLO applications. worldscientific.com The weak N-O bond in the isoxazole ring can be cleaved under UV irradiation, a photochemical reactivity that has been harnessed to develop photo-cross-linkers for various applications. wikipedia.org
Catalytic and Organocatalytic Applications
The isoxazole and isoxazolone cores are significant in the field of catalysis, not only as target molecules but also as components in the design of catalytic systems.
The isoxazole skeleton is a valuable component in designing ligands for transition metal-catalyzed reactions. The nitrogen and oxygen atoms within the ring can coordinate with metal centers, influencing the catalyst's activity and selectivity. Transition metal catalysis has become a pivotal tool for the functionalization of isoxazoles, allowing for site-selective modifications that preserve the core heterocyclic structure. researchgate.net
A key aspect of benzo[c]isoxazoles (anthranils) in catalysis is the reactivity of the N-O bond, which can be cleaved by transition metal catalysts. This property allows anthranils to act as bifunctional aminating agents for C-H amination reactions. researchgate.net The process typically involves the formation of a metallacycle and subsequent coordination of the anthranil (B1196931) to the metal center, leading to the cleavage of the isoxazole ring's N-O bond. researchgate.net
Furthermore, the isoxazole framework is integral to the synthesis of complex molecules via cross-coupling reactions. For instance, the Suzuki cross-coupling reaction has been effectively used to create 3,4-diarylisoxazoles, which are of significant pharmacological interest. researchgate.net This demonstrates the utility of the isoxazole structure as a stable scaffold that can be functionalized using powerful transition metal-catalyzed methods.
The synthesis of the related isoxazol-5(4H)-one ring system has been a focus of organocatalytic research, employing green and efficient methodologies. These methods often involve multi-component reactions (MCRs) where simple starting materials are combined in a one-pot synthesis. mdpi.com Various organocatalysts have been shown to effectively promote the cyclocondensation reactions required to form the isoxazolone core. clockss.org
These reactions highlight the development of sustainable chemistry, often utilizing water as a solvent and operating at room temperature. clockss.org The use of low-cost, commercially available, and reusable organocatalysts makes these synthetic routes attractive for producing isoxazolone derivatives. researchgate.net
Below is a summary of organocatalysts used in the synthesis of isoxazol-5(4H)-one derivatives:
| Catalyst | Starting Materials | Reaction Conditions | Key Features |
| Propylamine-functionalized cellulose (B213188) (Cell-Pr-NH2) | Hydroxylamine (B1172632) hydrochloride, Aryl/heteroaryl aldehydes, Ethyl 4-chloroacetoacetate | Room temperature | Good to excellent yields; Heterogeneous catalyst. mdpi.com |
| Sodium Malonate | Hydroxylamine hydrochloride, Aryl/heteroaryl aldehydes, Ethyl acetoacetate/ethyl 4-chloro-3-oxobutanoate | Water, Room temperature (25°C), 10 mol% catalyst | Green synthesis; Shorter reaction times; Easy product separation. |
| 2-Aminopyridine | Hydroxylamine hydrochloride, Aryl/heteroaryl aldehydes, β-ketoesters | Water, 80°C | Low-cost organocatalyst; Appreciable yields; Eco-friendly. clockss.org |
| 2-Hydroxy-5-sulfobenzoic acid (2-HSBA) | Substituted benzaldehydes, Hydroxylamine hydrochloride, β-ketoesters | Water, Room temperature, 15 mol% catalyst | Commercially available catalyst; Simple procedure; High yields (82-97%). researchgate.net |
Chemo-Sensory and Molecular Recognition Systems
Based on the available research, there is no specific information detailing the application of this compound in the development of chemo-sensory or molecular recognition systems.
Development of Agrochemicals and Biocides
The isoxazol-5(4H)-one structural motif, closely related to this compound, is recognized for its utility in the agrochemical sector. Compounds containing this five-membered heterocycle are regarded as active agrochemical agents. Specifically, they have been investigated and are used as both fungicides and insecticides, highlighting the broad-spectrum potential of this chemical class in crop protection. clockss.org The interest in related structures, such as 5-Chlorobenzo[d]isoxazol-3-amine, for agrochemical applications further underscores the importance of the chlorinated benzoisoxazole scaffold in this field. cymitquimica.com
Conclusion and Future Directions in 5 Chlorobenzo C Isoxazol 3 1h One Research
Synthesis of Knowledge and Remaining Fundamental Questions
Current research has established that 5-Chlorobenzo[c]isoxazol-3(1H)-one is a highly reactive and versatile intermediate. chemicalbook.com The presence of the chlorine atom at the 5-position significantly influences its chemical behavior, particularly in nucleophilic substitution reactions, making it a key precursor for a variety of derivatives. The isoxazolone ring itself is susceptible to various transformations, including ring-opening, reduction, and cycloaddition reactions. This reactivity profile has been exploited to generate libraries of compounds for biological screening.
Despite this understanding, fundamental questions persist. The precise quantitative effect of the 5-chloro substituent on the electronic properties and aromaticity of the bicyclic system is not fully elucidated. A deeper understanding of the reaction mechanisms, particularly for ring transformations and cycloadditions, is needed to exert finer control over product selectivity. Furthermore, the tautomeric equilibrium between the 3-hydroxybenzo[c]isoxazole and the this compound forms warrants more detailed investigation under various conditions, as this can profoundly impact its reactivity and biological interactions.
Identification of Emerging Research Avenues and Untapped Potential
The isoxazole (B147169) moiety is a well-known pharmacophore present in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netnih.govresearchgate.netnih.gov This provides a strong impetus for the exploration of this compound derivatives in drug discovery. nih.gov
Emerging avenues include the development of highly specific enzyme inhibitors. For instance, derivatives of the related 3-aminobenzisoxazole have shown potent and selective inhibition of coagulation Factor Xa, suggesting a potential application in developing novel anticoagulants. nih.gov The anticancer potential is also significant; isoxazole-containing compounds have been investigated as inhibitors of proteins like Bcl-2, which are crucial in cancer cell survival. nih.gov The chlorine atom can be leveraged to modulate properties like lipophilicity and metabolic stability, potentially enhancing bioavailability and efficacy.
Beyond medicine, the unique electronic and structural features of the benzo[c]isoxazole core could be exploited in materials science. The development of novel dyes, fluorescent probes, or functional organic materials represents an area of largely untapped potential. For instance, isoxazolyl-derived compounds have been synthesized and shown to possess interesting photophysical properties, including fluorescence and aggregation-induced emission (AIE). nih.gov
Table 1: Emerging Research Avenues for this compound Derivatives
| Research Avenue | Rationale & Untapped Potential | Key Compound Classes to Explore |
|---|---|---|
| Targeted Anticancer Agents | The isoxazole scaffold is a known pharmacophore in oncology. nih.gov The 5-chloro substituent can be used to fine-tune activity and selectivity against specific protein targets like kinases or apoptosis regulators (e.g., Bcl-2). nih.gov | Amine- and thiol-substituted derivatives via nucleophilic substitution of the chlorine atom. Aryl-substituted derivatives to explore structure-activity relationships. |
| Novel Anticoagulants | Related aminobenzisoxazole cores show potent inhibition of Factor Xa. nih.gov This provides a strong starting point for designing new antithrombotic agents. | Derivatives mimicking the P1 moiety of known Factor Xa inhibitors, attached to the this compound scaffold. |
| Antimicrobial Agents | Isoxazoles are core structures in antibiotics like oxacillin (B1211168) and cloxacillin. researchgate.net New derivatives could combat growing antibiotic resistance. | Exploration of derivatives that mimic the structure of β-lactamase resistant antibiotics. |
| Functional Organic Materials | Isoxazole-containing systems can exhibit unique photophysical properties. nih.gov The rigid, planar benzo-fused structure is a good candidate for creating novel fluorophores or electronic materials. | Synthesis of extended conjugated systems incorporating the benzo[c]isoxazolone core to study fluorescence, solvatochromism, and AIE effects. |
| Agrochemicals | Heterocyclic compounds are widely used in pesticides and herbicides. The biological activity of isoxazoles suggests potential applications in crop protection. elifesciences.org | Screening of a diverse library of simple derivatives for herbicidal or fungicidal activity. |
Methodological Advancements and Interdisciplinary Opportunities
Future progress will be heavily reliant on the adoption of advanced synthetic and analytical methodologies. The challenges associated with traditional synthetic routes for isoxazoles, such as harsh reaction conditions and the use of toxic reagents, can be overcome by modern techniques. elifesciences.org
Methodological advancements such as continuous flow chemistry can offer better control over reaction parameters, improving safety and scalability. The application of green chemistry principles, including ultrasound-assisted synthesis and the use of eco-friendly catalysts, is crucial for sustainable development. elifesciences.org Furthermore, late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthesis, will be invaluable for rapidly generating diverse libraries of derivatives for screening.
Interdisciplinary collaboration is key to unlocking the full potential of this compound.
Computational Chemistry: In-silico modeling and quantum chemical calculations can predict reactivity, elucidate reaction mechanisms, and guide the design of derivatives with desired electronic or biological properties. This can significantly reduce the experimental effort required for drug discovery and materials development.
Chemical Biology: High-throughput screening of derivative libraries against a wide range of biological targets will accelerate the identification of new lead compounds. Collaboration with biologists is essential to understand the mechanism of action and to perform in-depth pharmacological evaluation.
Spectroscopy and Materials Science: Advanced spectroscopic techniques, such as those used to characterize similar heterocyclic systems, can provide detailed insights into the structural and electronic properties of new derivatives. mdpi.com This is particularly important for developing new functional materials with specific photophysical characteristics. nih.gov
Table 2: Advanced Methodologies for Future Research
| Methodology | Application in this compound Research | Potential Impact |
|---|---|---|
| Continuous Flow Synthesis | Scalable and safe production of the core structure and its derivatives. Precise control over temperature, pressure, and reaction time. | Increased yield, higher purity, improved safety, and facilitation of industrial-scale production. |
| Ultrasound-Assisted Synthesis | Acceleration of reaction rates, especially for cyclization and substitution reactions. elifesciences.org | Reduced reaction times, lower energy consumption, and alignment with green chemistry principles. elifesciences.org |
| Photocatalysis & Electrosynthesis | Novel C-H functionalization and cross-coupling reactions under mild conditions. | Access to previously inaccessible derivatives and development of more sustainable synthetic routes. |
| Quantum Chemical Calculations | Modeling of reaction pathways, prediction of spectroscopic properties, and analysis of non-covalent interactions with biological targets. | Rational drug design, deeper mechanistic understanding, and targeted synthesis of functional materials. |
| High-Throughput Screening (HTS) | Rapid biological evaluation of large libraries of derivatives against various enzymes, receptors, and cell lines. | Accelerated discovery of new bioactive compounds and identification of novel therapeutic targets. |
Challenges and Prospects for Sustainable Chemical Innovation
The primary challenge in the field is the development of truly sustainable and atom-economical synthetic pathways. Traditional methods for constructing the isoxazole ring often suffer from poor atom economy and rely on hazardous reagents. elifesciences.org The direct functionalization of the isoxazole ring can also be difficult due to its potential instability under certain conditions. nih.gov
The prospect for sustainable innovation is, however, significant. The development of catalytic systems, particularly those using earth-abundant and non-toxic metals like iron, offers a promising alternative to stoichiometric reagents. organic-chemistry.org Green chemistry approaches, such as using water or other environmentally benign solvents and employing energy-efficient methods like microwave or ultrasound irradiation, will be paramount. elifesciences.org
The future of research on this compound is bright. By synthesizing our current knowledge with emerging technologies and fostering interdisciplinary collaborations, the scientific community can overcome existing challenges. This will unlock the full potential of this versatile heterocyclic compound, paving the way for innovations in medicine, materials science, and sustainable chemical synthesis. nih.govresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 5-Chlorobenzo[c]isoxazol-3(1H)-one, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step pathways starting from substituted aromatic precursors. For example:
- Stepwise Cyclization : Starting from 4-chloro-o-phenylenediamine, a thiadiazole intermediate is formed via sequential nitration, reduction, and cyclization ().
- Oxidative Coupling : Aryl halides can undergo Ullmann-type coupling with hydroxylamine derivatives, followed by acid-catalyzed cyclization to form the isoxazolone core ().
Q. Optimization Strategies :
- Catalytic Systems : Use CuI/ligand systems to enhance coupling efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Temperature Control : Gradual heating (80–120°C) minimizes side reactions.
Q. Yield Data from Literature :
| Derivative | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 5-Chloro-3-(4-bromophenyl) | 76 | CuI, DMF, 100°C, 12h | |
| 5-Chloro-3-(4-methoxyphenyl) | 68 | Pd(OAc)₂, K₂CO₃, 80°C |
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- 1H/13C NMR : Key for structural elucidation. The chloro substituent at C5 deshields adjacent protons (e.g., H4 and H6), appearing as doublets or triplets (δ 7.2–7.6 ppm) ().
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 247.2) ().
- IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).
Q. Resolving Contradictions :
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements :
- Gloves : Nitrile or neoprene gloves tested per EN 374 (reuse only after thorough decontamination) ().
- Eye Protection : Goggles with side shields.
- Respiratory Protection : Use N95 masks in poorly ventilated areas ().
- Waste Management : Avoid drainage contamination; use sealed containers for halogenated waste ().
- Skin Regeneration : Apply barrier creams and schedule recovery periods between exposures ().
Advanced Research Questions
Q. How does the introduction of a chloro substituent at the 5-position influence the bioactivity of benzo[c]isoxazol-3(1H)-one derivatives in enzyme inhibition studies?
Methodological Answer: The chloro group enhances electron-withdrawing effects, modulating binding affinity:
Q. Comparative Studies :
| Derivative | Enzyme Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5-Chloro-3-(4-bromophenyl) | MAO-B | 12 | |
| Unsubstituted analog | MAO-B | 250 |
Q. What strategies can resolve contradictions in reported synthetic yields or spectral data for this compound derivatives?
Methodological Answer:
- Reproducibility Checks :
- Data Reconciliation :
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
